Cas no 68284-01-5 (4-tert-Butylbenzenecarboximidamide Hydrochloride)
4-tert-Butylbenzenecarboximidamide Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-(tert-Butyl)benzimidamide hydrochloride
- 4-TERT-BUTYL-BENZAMIDINE HCL,
- 4-tert-butylbenzenecarboximidamide,hydrochloride
- Benzenecarboximidamide, 4-(1,1-dimethylethyl)-,hydrochloride (1:1)
- 4-t-butylbenzamidine hydrochloride
- 4-t-butylbenzamidinium chloride
- 4-TERT-BUTYL-BENZAMIDINE HYDROCHLORIDE
- p-t-butylbenzamidinium chloride
- RW3686
- 4-tert-butylbenzenecarboximidamide;hydrochloride
- Benzenecarboximidamide,4-(1,1-dimethylethyl)-,hydrochloride(1:1)
- 4-tert-Butyl-benzamidinehydrochloride
- CS-0342168
- DTXSID00560250
- 4-(tert-Butyl)benzimidamidehydrochloride
- MFCD04114460
- E87321
- BS-29313
- 4-tert-butylbenzimidamide hydrochloride
- AB18386
- Z2941369665
- A836079
- EN300-8681343
- 68284-01-5
- 4-tert-butylbenzenecarboximidamide hydrochloride
- 4-tert-butylbenzene-1-carboximidamide hydrochloride
- 4-t-Butyl-benzamidine hydrochloride
- 4-tert-Butylbenzene-1-carboximidamide--hydrogen chloride (1/1)
- 4-TERT-BUTYL-BENZAMIDINE HCL
- 4-tert-Butylbenzenecarboximidamide Hydrochloride
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- MDL: MFCD04114460
- Inchi: 1S/C11H16N2.ClH/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h4-7H,1-3H3,(H3,12,13);1H
- InChI Key: ORSURHAFYGGLGI-UHFFFAOYSA-N
- SMILES: Cl.NC(C1C=CC(=CC=1)C(C)(C)C)=N
Computed Properties
- Exact Mass: 212.10800
- Monoisotopic Mass: 212.1080262g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 183
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.9Ų
Experimental Properties
- PSA: 49.87000
- LogP: 3.87020
4-tert-Butylbenzenecarboximidamide Hydrochloride Customs Data
- HS CODE:2925290090
- Customs Data:
China Customs Code:
2925290090Overview:
2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
4-tert-Butylbenzenecarboximidamide Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B588460-50mg |
4-tert-Butylbenzenecarboximidamide Hydrochloride |
68284-01-5 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B588460-100mg |
4-tert-Butylbenzenecarboximidamide Hydrochloride |
68284-01-5 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B588460-500mg |
4-tert-Butylbenzenecarboximidamide Hydrochloride |
68284-01-5 | 500mg |
$ 365.00 | 2022-06-07 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0078S-1g |
4-tert-Butyl-benzamidine hydrochloride |
68284-01-5 | 98% | 1g |
3375.21CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0078S-5g |
4-tert-Butyl-benzamidine hydrochloride |
68284-01-5 | 98% | 5g |
14331.92CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0078S-500mg |
4-tert-Butyl-benzamidine hydrochloride |
68284-01-5 | 98% | 500mg |
2111.63CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0078S-250mg |
4-tert-Butyl-benzamidine hydrochloride |
68284-01-5 | 98% | 250mg |
1484.07CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0078S-100mg |
4-tert-Butyl-benzamidine hydrochloride |
68284-01-5 | 98% | 100mg |
1161.82CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0078S-50mg |
4-tert-Butyl-benzamidine hydrochloride |
68284-01-5 | 98% | 50mg |
992.21CNY | 2021-05-07 | |
| Chemenu | CM185266-5g |
4-tert-Butyl-benzamidine hydrochloride |
68284-01-5 | 95% | 5g |
$777 | 2022-06-10 |
4-tert-Butylbenzenecarboximidamide Hydrochloride Suppliers
4-tert-Butylbenzenecarboximidamide Hydrochloride Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Additional information on 4-tert-Butylbenzenecarboximidamide Hydrochloride
4-Tert-Butylbenzenecarboximidamide Hydrochloride: A Comprehensive Overview
The compound with CAS No. 68284-01-5, commonly referred to as 4-Tert-Butylbenzenecarboximidamide Hydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and material science. In this article, we will delve into its structure, synthesis, properties, and recent advancements in its utilization.
4-Tert-Butylbenzenecarboximidamide Hydrochloride is an organic compound characterized by its benzene ring substituted with a tert-butyl group at the para position and a carboximidamide group. The tert-butyl group, a bulky alkyl substituent, plays a crucial role in influencing the compound's physical and chemical properties. The carboximidamide group adds functional versatility, making this compound a valuable intermediate in various synthetic processes. Recent studies have highlighted its potential as a precursor in the synthesis of bioactive molecules, particularly in the development of novel pharmaceutical agents.
The synthesis of 4-Tert-Butylbenzenecarboximidamide Hydrochloride involves a multi-step process that typically begins with the preparation of the corresponding benzene derivative. The introduction of the tert-butyl group is achieved through Friedel-Crafts alkylation or other suitable substitution reactions. Subsequent steps involve the formation of the carboximidamide group, often through amide bond formation or imine chemistry. Researchers have explored various optimization techniques to enhance the yield and purity of this compound, leveraging advanced catalytic systems and reaction conditions.
One of the most notable aspects of 4-Tert-Butylbenzenecarboximidamide Hydrochloride is its role in drug discovery. Recent findings suggest that this compound exhibits promising bioactivity in preclinical models, particularly in anti-inflammatory and anticancer studies. Its ability to modulate key cellular pathways makes it a candidate for further exploration in therapeutic applications. Additionally, its structural flexibility allows for modifications that could potentially improve pharmacokinetic profiles, enhancing its suitability as a drug candidate.
In terms of physical properties, 4-Tert-Butylbenzenecarboximidamide Hydrochloride demonstrates good solubility in polar solvents due to the presence of hydrogen-bonding groups in its structure. Its melting point and stability under various conditions have been extensively studied, providing valuable insights into its suitability for different industrial applications. Recent advancements in analytical techniques, such as high-resolution mass spectrometry and NMR spectroscopy, have enabled precise characterization of this compound, ensuring its quality and consistency.
The application of 4-Tert-Butylbenzenecarboximidamide Hydrochloride extends beyond pharmaceuticals. It has shown potential as an intermediate in the synthesis of advanced materials, including polymers and specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis. Researchers are actively exploring its use in green chemistry initiatives, aiming to develop sustainable synthetic routes that minimize environmental impact.
From an environmental standpoint, understanding the ecological footprint of 4-Tert-Butylbenzenecarboximidamide Hydrochloride is crucial. Studies have been conducted to assess its biodegradability and toxicity profile under controlled conditions. These findings are essential for ensuring safe handling and disposal practices throughout its lifecycle.
In conclusion, 4-Tert-Butylbenzenecarboximidamide Hydrochloride (CAS No. 68284-01-5) stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, versatile functional groups, and promising bioactivity position it as a valuable asset in both academic research and industrial applications. As research continues to uncover new potentials for this compound, it is poised to play an increasingly significant role in advancing science and technology.
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